molecular formula C16H20O5 B11761335 4-Ethynylbenzo-15-crown-5

4-Ethynylbenzo-15-crown-5

Cat. No.: B11761335
M. Wt: 292.33 g/mol
InChI Key: ATOWSSXTGDOERW-UHFFFAOYSA-N
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Description

4-Ethynylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. The ethynyl group attached to the benzene ring in this compound introduces additional reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylbenzo-15-crown-5 typically involves the reaction of 4-iodobenzo-15-crown-5 ether with ethynylarenes or the reaction of this compound ether with haloarenes. These reactions are carried out in the presence of catalytic amounts of palladium(II) complex salts, copper(I) iodide, and triethylamine. The yields of these reactions range from 55% to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylbenzo-15-crown-5 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium(II) Complex Salts: Used as a catalyst in cross-coupling reactions.

    Copper(I) Iodide: Acts as a co-catalyst.

    Triethylamine: Serves as a base in the reaction.

Major Products

The major products of these reactions are typically arylethynylbenzo-15-crown-5 ethers, which can be further functionalized for various applications .

Mechanism of Action

The mechanism by which 4-Ethynylbenzo-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation can alter the physical and chemical properties of the compound, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethynyl group, which introduces additional reactivity and potential for further functionalization. This makes it more versatile compared to its parent compound, benzo-15-crown-5, and other similar crown ethers .

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

17-ethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene

InChI

InChI=1S/C16H20O5/c1-2-14-3-4-15-16(13-14)21-12-10-19-8-6-17-5-7-18-9-11-20-15/h1,3-4,13H,5-12H2

InChI Key

ATOWSSXTGDOERW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)OCCOCCOCCOCCO2

Origin of Product

United States

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